2-Ethyl-3-hydroxy-4-methylpentanoic acid
Description
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
WULHJNSNQFCYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).
Substitution: SOCl2 in dichloromethane (DCM).
Major Products Formed
Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.
Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.
Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.
Scientific Research Applications
2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and metabolites.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-Ethyl-3-hydroxy-4-methylpentanoic acid, enabling comparative analysis of their properties and applications.
2-Amino-4-hydroxy-3-methylpentanoic Acid
- Molecular Formula: C₆H₁₃NO₃
- Molecular Weight : 147.17 g/mol
- Functional Groups: Carboxylic acid, hydroxyl, amino.
- Key Differences: The amino group at position 2 replaces the ethyl group in the target compound, increasing polarity and water solubility. Applications include food additives and supplements due to its natural occurrence (e.g., in plants) and chiral properties ([α]D = +31°) .
3-Hydroxy-4-methoxycinnamic Acid
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.19 g/mol (calculated).
- Functional Groups : Carboxylic acid, hydroxyl, methoxy.
- Key Differences: Aromatic backbone (cinnamic acid) vs. aliphatic pentanoic acid in the target compound. Sourced from cinnamon peel, it is used in cosmetics and pharmaceuticals for its antioxidant properties .
- Research Findings : Aromatic derivatives like this show higher UV stability but lower thermal stability compared to aliphatic branched acids .
3-Ethyl-2-Hydroxy-4-methylhex-3-en-5-ynoic Acid
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol (calculated).
- Functional Groups : Carboxylic acid, hydroxyl, alkene, alkyne.
- Key Differences: Longer carbon chain (hexenoic acid) with unsaturation (double and triple bonds), increasing reactivity. Potential use in synthetic chemistry for cycloaddition reactions .
- Research Findings : Unsaturated analogs exhibit enhanced acidity (pKa ~2.5–3.0) due to electron-withdrawing effects of alkynes .
Data Table: Comparative Analysis
Research Findings and Trends
Branching Effects : Ethyl and methyl branching in the target compound reduce crystallinity compared to linear analogs, enhancing solubility in organic solvents .
Functional Group Impact: Hydroxyl groups increase hydrogen bonding, raising melting points (e.g., 224–225°C for 2-Amino-4-hydroxy-3-methylpentanoic acid) . Amino groups introduce basicity, altering pH-dependent reactivity .
Safety Profiles: Aliphatic carboxylic acids like the target compound are generally less toxic than amino-substituted analogs but may require corrosion-resistant handling .
Biological Activity
2-Ethyl-3-hydroxy-4-methylpentanoic acid (EHMPA) is a branched-chain carboxylic acid with the molecular formula . Its unique structure, characterized by an ethyl group and a hydroxy group, allows it to participate in various biochemical interactions, particularly in metabolic pathways. This article reviews the biological activity of EHMPA, focusing on its effects on enzyme activity, metabolic processes, and potential therapeutic applications.
EHMPA is classified as a branched-chain fatty acid. Its structural characteristics include:
- Ethyl group at the 2-position
- Hydroxy group at the 3-position
- Methyl group at the 4-position
These features contribute to its distinct chemical reactivity and solubility properties compared to other similar compounds.
Enzyme Interactions
Research indicates that EHMPA interacts with various enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity through hydrogen bonding and ionic interactions. For instance, it has been shown to influence fatty acid metabolism, potentially affecting energy production and lipid synthesis.
Table 1: Enzyme Interaction Studies of EHMPA
| Enzyme | Effect of EHMPA | Reference |
|---|---|---|
| Acetyl-CoA Carboxylase | Inhibition of activity | |
| Fatty Acid Synthase | Modulation of substrate affinity | |
| Carnitine Palmitoyltransferase | Altered activity levels |
Metabolic Pathways
EHMPA has been implicated in several metabolic processes, particularly those related to lipid metabolism. Studies suggest that it may play a role in the synthesis and breakdown of fatty acids, impacting overall energy metabolism.
Case Study: Metabolic Impact in Yeast
In a study involving Saccharomyces cerevisiae, EHMPA was found to affect gene expression related to nitrogen and lipid metabolism. RNA sequencing revealed that EHMPA treatment led to significant changes in the expression of over 1,000 genes involved in these pathways, indicating its potential as a metabolic regulator .
Therapeutic Potential
The unique properties of EHMPA suggest potential therapeutic applications. Its ability to modulate enzyme activity could be harnessed for developing treatments for metabolic disorders or conditions related to lipid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
